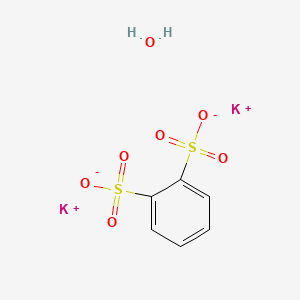

Potassium benzene-1,2-disulfonate hydrate

Description

Potassium benzene-1,2-disulfonate hydrate (CAS 5710-54-3) is an organosulfonate salt with the molecular formula C₆H₄K₂O₆S₂ and a molecular weight of 314.419 g/mol. It features two sulfonate groups (-SO₃⁻) attached to adjacent carbon atoms on a benzene ring, balanced by potassium counterions. Key properties include:

- Melting Point: ≥300°C (lit.)

- Density: 1.764 g/cm³

- Structure: Aromatic disulfonate with potassium cations ensuring solubility in polar solvents.

This compound is utilized in industrial processes, catalysis, and as a stabilizer or intermediate in organic synthesis due to its robust thermal stability and ionic character .

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;benzene-1,2-disulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S2.2K.H2O/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;;/h1-4H,(H,7,8,9)(H,10,11,12);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCCLCFYKRIORM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6K2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5710-54-3 | |

| Record name | Dipotassium o-benzenedisulphonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization and Sulfonation of Aromatic Precursors

The synthesis of potassium benzene-1,2-disulfonate hydrate typically begins with the diazotization of 2-amino-5-methyl-benzenesulfonic acid (AMBSA). In a representative procedure, AMBSA is treated with sodium nitrite (NaNO₂) in concentrated hydrochloric acid at 0–5°C to form a diazonium salt intermediate. This intermediate is subsequently decomposed in the presence of sulfur dioxide (SO₂) under catalytic conditions, yielding 4-methyl-1,2-benzenedisulfonic acid (BMDSA). The methyl group at the 4-position directs further functionalization while maintaining the 1,2-disulfonation pattern.

Key Reaction Conditions:

-

Temperature : 0–5°C for diazotization; 25–40°C for SO₂ incorporation.

-

Catalysts : Copper(I) chloride (CuCl) enhances the nucleophilic substitution of the diazo group by SO₂.

-

Solvent System : Aqueous HCl with trace amounts of ethanol to stabilize intermediates.

Chlorination and Hydrolysis

The disulfonic acid derivative (BMDSA) undergoes chlorination using chlorine gas (Cl₂) or thionyl chloride (SOCl₂) in dichloromethane at reflux conditions. This step replaces the methyl group with a chlorine atom, forming 4-chloro-1,2-benzenedisulfonyl chloride. Subsequent hydrolysis in ice-cold water converts the sulfonyl chloride groups to sulfonic acids, yielding 4-chloro-1,2-benzenedisulfonic acid.

Critical Parameters:

-

Chlorination Duration : 6–8 hours under reflux to ensure complete substitution.

-

Hydrolysis pH : Maintained at 2–3 using dilute NaOH to prevent over-neutralization.

Neutralization and Hydrate Formation

Potassium Salt Precipitation

The disulfonic acid is neutralized with potassium hydroxide (KOH) in a 2:1 molar ratio. The reaction exotherm is controlled by gradual addition of KOH in aliquots to an aqueous solution of the acid at 50–60°C. The resulting potassium benzene-1,2-disulfonate precipitates as a white crystalline solid, which is filtered and washed with cold ethanol to remove residual salts.

Optimization Considerations:

-

Stoichiometry : Excess KOH (>2 eq) leads to hydroxide contamination, while insufficient KOH (<1.8 eq) results in acidic byproducts.

-

Crystallization Solvent : Ethanol-water mixtures (3:1 v/v) yield hydrates with consistent stoichiometry (typically monohydrate or dihydrate forms).

Hydrate Stabilization

The anhydrous potassium salt readily absorbs moisture to form a stable hydrate. To standardize the hydrate composition, the product is recrystallized from hot water (80–90°C) and dried under vacuum at 40°C for 24 hours. Thermogravimetric analysis (TGA) confirms the loss of water molecules at 110–130°C, corresponding to the monohydrate form (C₆H₄K₂O₆S₂·H₂O).

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow reactors to enhance yield and reproducibility. Key components include:

| Reactor Stage | Parameters |

|---|---|

| Diazotization | 0–5°C, residence time: 15 min |

| SO₂ Incorporation | 30°C, pressure: 2 bar, residence time: 45 min |

| Chlorination | Reflux (40°C), Cl₂ flow rate: 0.5 L/min |

| Neutralization | pH 7.0–7.5, inline pH monitoring |

Advantages:

Waste Management Strategies

-

Sulfuric Acid Recovery : Spent HCl from diazotization is neutralized with CaCO₃ to generate CaSO₄, which is filtered and reused in cement production.

-

SO₂ Scrubbers : Alkaline solutions (NaOH) trap unreacted SO₂, forming Na₂SO₃ for paper industry applications.

Analytical Validation

Structural Confirmation

Purity Assessment

| Method | Conditions | Acceptance Criteria |

|---|---|---|

| Ion Chromatography | 0.005 M Na₂CO₃ eluent, 1.0 mL/min | Cl⁻ < 50 ppm |

| Karl Fischer Titration | Hydranal®-Composite 5 reagent | H₂O: 5.0–6.5% w/w |

Challenges and Mitigation

Byproduct Formation During Chlorination

Competing electrophilic substitution at the 5-position generates 4,5-dichloro-1,2-benzenedisulfonic acid (~5–8% yield). This is minimized by:

Hydrate Polymorphism

Different drying conditions produce variable hydrate forms (monohydrate vs. dihydrate). X-ray powder diffraction (XRPD) is used to batch-certify crystallinity, with characteristic peaks at 2θ=12.4°, 18.7°, and 25.3° for the monohydrate.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Potassium benzene-1,2-disulfonate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form benzene derivatives with fewer sulfonic acid groups.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, benzene derivatives, and substituted benzene compounds.

Scientific Research Applications

Potassium benzene-1,2-disulfonate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in biochemical assays and as a buffer in biological experiments.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium benzene-1,2-disulfonate hydrate involves its ability to act as a strong acid and a nucleophile. The sulfonic acid groups can donate protons and participate in acid-base reactions, while the benzene ring can undergo electrophilic substitution reactions. The compound can also form complexes with metal ions, which can be used in catalysis and other chemical processes.

Comparison with Similar Compounds

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

- Structure : A naphthalene ring substituted with sulfonate groups at positions 1 and 3 and a hydroxyl group at position 5.

- Molecular Formula : C₁₀H₆K₂O₇S₂ (MW: 388.48 g/mol).

- The hydroxyl group introduces additional hydrogen-bonding capability, enhancing solubility in aqueous alkaline media. Applications: Primarily used as a dye intermediate and corrosion inhibitor due to its aromatic stability and functional groups .

Sodium 1,2-Dihydroxyethane-1,2-Disulfonate Hydrate (CAS 517-21-5)

- Structure : An ethane backbone with hydroxyl and sulfonate groups on adjacent carbons, paired with sodium ions.

- Molecular Formula : C₂H₆Na₂O₉S₂ (MW: 284.17 g/mol).

- Key Differences: The aliphatic ethane chain reduces thermal stability (melting point: 193°C, decomposition) compared to aromatic derivatives. Sodium ions (vs. potassium) result in higher solubility in water but lower compatibility with nonpolar solvents. Applications: Used in textile processing and as a reducing agent in photographic developers .

Sodium 4-[3-(2-Pyridinyl)-5-(4-Sulfophenyl)-1,2,4-Triazin-6-yl]benzenesulfonate Hydrate

- Structure : A triazine ring linked to sulfophenyl and pyridinyl groups.

- Molecular Formula : C₁₈H₁₂N₃NaO₆S₂ (MW: 477.42 g/mol).

- Key Differences :

Comparative Analysis Table

Key Research Findings

Thermal Stability : this compound outperforms aliphatic sulfonates (e.g., sodium ethane disulfonate) due to its aromatic backbone, making it suitable for high-temperature reactions .

Solubility Trends: Sodium-based sulfonates generally exhibit higher aqueous solubility than potassium analogues, but potassium salts are preferred in non-aqueous catalytic systems .

Functional Group Impact : Hydroxyl or heteroaromatic groups (e.g., in naphthalene or triazine derivatives) expand utility in niche applications like PDT or metal coordination .

Biological Activity

Potassium benzene-1,2-disulfonate hydrate (also known as dipotassium benzene-1,2-disulfonate) is a compound that has garnered attention in various fields of biological and chemical research due to its unique properties and potential applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure:

this compound has the molecular formula and features two sulfonate groups positioned at the 1 and 2 positions on the benzene ring. The presence of these sulfonate groups enhances its solubility in water and its reactivity with various biological molecules.

Synthesis:

The compound is synthesized through the reaction of benzene-1,2-disulfonic acid with potassium hydroxide. The typical process involves dissolving the acid in water and adding potassium hydroxide, followed by heating to facilitate the reaction. This method can be scaled for industrial production, ensuring high yield and purity through crystallization techniques .

The biological activity of potassium benzene-1,2-disulfonate is primarily attributed to its interaction with proteins and enzymes. The sulfonate groups can form ionic bonds with positively charged amino acids in proteins, potentially altering their conformation and activity. Additionally, this compound participates in redox reactions within cells, influencing various metabolic pathways .

Antimicrobial Properties

Research indicates that compounds with sulfonate groups exhibit significant antimicrobial activity. Potassium benzene-1,2-disulfonate has been evaluated for its ability to inhibit bacterial growth. In a study comparing various sulfonamide derivatives, it was found that those containing sulfonate groups demonstrated enhanced antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays have shown that potassium benzene-1,2-disulfonate can affect cell viability in certain cancer cell lines. In vitro studies demonstrated that at specific concentrations, the compound induced apoptosis in malignant cells while exhibiting lower toxicity to normal cells .

Case Studies

Case Study 1: Antibacterial Activity

A study focused on the antibacterial efficacy of potassium benzene-1,2-disulfonate against common bacterial strains showed promising results. The compound was tested against Bacillus subtilis, Pseudomonas aeruginosa, and E. coli. The Minimum Inhibitory Concentration (MIC) values indicated that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 50 |

| Pseudomonas aeruginosa | 100 |

| Escherichia coli | 75 |

Case Study 2: Cancer Cell Lines

In another investigation assessing the cytotoxic effects on cancer cell lines such as HeLa and MCF-7, potassium benzene-1,2-disulfonate exhibited selective toxicity. The IC50 values were determined to be significantly lower for cancerous cells compared to non-cancerous fibroblasts .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| Normal Fibroblast | >100 |

Applications in Research and Industry

Potassium benzene-1,2-disulfonate is utilized in various research applications due to its biochemical properties:

- Biochemical Assays: It serves as a reagent in assays involving sulfonated compounds.

- Pharmaceutical Development: Investigated for potential therapeutic uses in drug formulations due to its bioactive properties.

- Industrial Uses: Employed in the production of dyes and detergents owing to its solubility and reactivity .

Q & A

Q. What are the key physicochemical properties of potassium benzene-1,2-disulfonate hydrate, and how are they experimentally determined?

- Methodological Answer : Key properties include molecular formula (C₆H₄K₂O₆S₂), molecular weight (314.419 g/mol), density (1.764 g/cm³), and melting point (≥300°C). These are determined via:

- Elemental Analysis : Quantifies C, H, S, and K content to confirm stoichiometry.

- Thermogravimetric Analysis (TGA) : Measures thermal stability and hydrate water content .

- X-ray Crystallography : Resolves crystal structure and confirms anhydrous/hydrate forms (e.g., using SHELXL ).

Table 1 : Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| CAS No. | 5710-54-3 | — | |

| Melting Point | ≥300°C | Differential Scanning Calorimetry (DSC) | |

| Density | 1.764 g/cm³ | Pycnometry |

Q. How is this compound synthesized, and what purification steps are critical?

- Methodological Answer : Synthesis typically involves sulfonation of benzene-1,2-diol or disulfonation of benzene followed by neutralization with potassium hydroxide. Key steps:

- Sulfonation : Use concentrated sulfuric acid at controlled temperatures (e.g., 150–200°C) to avoid over-sulfonation.

- Neutralization : React with KOH in aqueous solution, followed by recrystallization from water/ethanol mixtures to isolate the hydrate .

- Purification : Column chromatography (e.g., ion-exchange resins) removes residual sulfonic acids or salts.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- FT-IR Spectroscopy : Identifies sulfonate (S=O, ~1180–1120 cm⁻¹) and hydrate (O-H, ~3400 cm⁻¹) groups .

- NMR Spectroscopy : ¹H/¹³C NMR in D₂O confirms aromatic proton environments and absence of acidic protons.

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M–H]⁻ at m/z 313.872) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.

- Structure Solution : SHELXD (direct methods) locates heavy atoms (K⁺), followed by SHELXL for full-matrix least-squares refinement.

- Validation : Check for residual electron density, R-factors (<5%), and ADDSYM (PLATON) to detect missed symmetry .

- Challenges : Hydrate water disorder requires constraints (e.g., DFIX in SHELXL) to model occupancy .

Q. What strategies resolve contradictions in stability data under alkaline conditions?

- Methodological Answer :

- Controlled Hydrolysis Studies : Monitor degradation in KOH/D₂O solutions via ¹H NMR or ion chromatography to track sulfonate group stability.

- Kinetic Analysis : Fit time-dependent degradation data to pseudo-first-order models to derive rate constants.

- Comparative Studies : Benchmark against structurally related sulfonates (e.g., benzene-1,3-disulfonates) to isolate steric/electronic effects .

Q. How can computational modeling predict coordination behavior in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry of sulfonate-metal clusters (e.g., K⁺ coordination modes) using Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulate pore formation in hypothetical MOFs using Materials Studio.

- Validation : Compare with experimental TGA (thermal stability) and BET (surface area) data from analogous systems (e.g., Cu-TMA frameworks ).

Safety and Best Practices

Q. What are the safety protocols for handling this compound in catalytic studies?

- Methodological Answer :

- Storage : Keep in airtight containers under anhydrous conditions to prevent hydrate decomposition.

- Toxicity Screening : While classified as non-hazardous (GHS), perform Ames tests to rule out mutagenicity (see genotoxicity protocols for benzene-1,2-diol derivatives ).

- Waste Disposal : Neutralize aqueous solutions with CaCO₃ before disposal to precipitate sulfonate ions .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer :

- Interlaboratory Comparison : Use standardized DSC protocols (e.g., heating rate 10°C/min under N₂).

- Solubility Determination : Conduct shake-flask experiments in buffered solutions (pH 4–10) with UV-Vis quantification (λ_max ~260 nm for aromatic sulfonates).

- Meta-Analysis : Cross-reference with Cambridge Structural Database (CSD) entries for similar sulfonates to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.